molecular formula C21H21F3N2O2 B2420643 Dhodh-IN-7 CAS No. 2029049-77-0

Dhodh-IN-7

Cat. No. B2420643
CAS RN: 2029049-77-0
M. Wt: 390.406
InChI Key: PBJCCXHBDNQZSF-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Dhodh-IN-7” is a compound that inhibits the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a critical metabolic enzyme that plays a key role in the de novo synthesis of pyrimidine . Inhibition of DHODH leads to the depletion of intracellular pyrimidine pools, forcing cells to rely on extracellular salvage . This can result in the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, cell death .


Synthesis Analysis

The rate-limiting enzyme in de novo synthesis is DHODH, which converts dihydroorotate (DHO) to orotate. This is then converted to the pyrimidine precursor uridine monophosphate (UMP) .


Molecular Structure Analysis

The chemical formula of “Dhodh-IN-7” is C21H21F3N2O2, and its molecular weight is 390.16 .


Chemical Reactions Analysis

DHODH is a unique enzyme that can perform the conversion of dihydroorotate (DHO) to orotate in cells. This represents the second rate-limiting step in the pyrimidine de novo synthesis pathway .


Physical And Chemical Properties Analysis

The chemical formula of “Dhodh-IN-7” is C21H21F3N2O2, and its molecular weight is 390.16 .

Scientific Research Applications

Future Directions

The use of DHODH inhibitors like “Dhodh-IN-7” is a promising area of research, particularly in the treatment of conditions like acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL) . The availability of clinical-grade DHODH inhibitors currently in human clinical trials suggests a potential for rapidly advancing this work into the clinic .

properties

IUPAC Name

N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2/c22-21(23,24)16-10-8-15(9-11-16)20(28)25-13-12-19(27)26-18-7-3-5-14-4-1-2-6-17(14)18/h1-2,4,6,8-11,18H,3,5,7,12-13H2,(H,25,28)(H,26,27)/t18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJCCXHBDNQZSF-GOSISDBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

hDHODH-IN-5

CAS RN

2029049-77-0
Record name N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-3-{[4-(trifluoromethyl)phenyl]formamido}propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.